2-fluoro-N-(pentafluorophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-(2,3,4,5,6-pentafluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F6NO/c14-6-4-2-1-3-5(6)13(21)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJZUMPPXQEYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-fluoro-N-(pentafluorophenyl)benzamide: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-fluoro-N-(pentafluorophenyl)benzamide, a halogenated aromatic amide of significant interest to researchers and professionals in drug development and materials science. This document delves into the compound's chemical architecture, explores its physicochemical and spectroscopic properties, outlines a viable synthetic protocol, and discusses its potential applications, drawing upon established principles of medicinal and materials chemistry.
Molecular Architecture and Structural Elucidation
This compound possesses a unique molecular structure characterized by three key components: a 2-fluorobenzoyl group, an amide linkage, and a pentafluorophenyl ring.
-
2-Fluorobenzoyl Moiety: The presence of a fluorine atom at the ortho position of the benzoyl ring introduces significant electronic and conformational effects. Fluorine, being the most electronegative element, acts as a weak electron-withdrawing group through induction and a weak electron-donating group through resonance. This substitution can influence the reactivity of the amide carbonyl and modulate intermolecular interactions.
-
Amide Linkage (-C(O)NH-): The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmaceuticals. Its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are critical for molecular recognition and binding to biological targets.
-
Pentafluorophenyl Group: The perfluorinated phenyl ring is a strong electron-withdrawing group. This property significantly impacts the acidity of the N-H proton of the amide linkage and the overall electronic distribution of the molecule. The multiple fluorine atoms also increase the compound's lipophilicity and can enhance its metabolic stability, properties often sought in drug candidates.[1]
The spatial arrangement of these groups dictates the molecule's overall shape, polarity, and potential for intermolecular interactions, which are fundamental to its chemical behavior and biological activity. The relative orientation of the aromatic rings with respect to the central amide plane is a key structural feature. In related N-aryl benzamides, the aromatic rings are typically twisted out of the amide plane to varying degrees.[2][3]
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on the analysis of structurally similar compounds and computational modeling.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₃H₅F₆NO | Based on its chemical structure. |
| Molecular Weight | 309.18 g/mol | Calculated from the atomic weights of its constituent elements. |
| Melting Point | Likely a crystalline solid with a relatively high melting point. | Aromatic amides with multiple fluorine atoms tend to be solids with well-defined melting points due to strong intermolecular interactions. For comparison, the related compound N-(2,3-difluorophenyl)-2-fluorobenzamide has a melting point of 100-102 °C.[4] |
| Solubility | Low solubility in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone). | The high degree of fluorination increases lipophilicity. |
| LogP | Expected to be high. | The pentafluorophenyl group significantly contributes to the lipophilicity of the molecule. |
| Acidity (N-H) | More acidic than non-fluorinated benzanilides. | The strong electron-withdrawing nature of the pentafluorophenyl group enhances the acidity of the amide proton. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The expected spectral features are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four protons on the 2-fluorobenzoyl ring and the single amide proton. The amide proton (N-H) signal is anticipated to be a broad singlet, and its chemical shift will be significantly downfield due to the deshielding effect of the adjacent carbonyl and pentafluorophenyl groups. The aromatic protons will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings.
-
¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence and positions of the fluorine atoms. It is expected to show distinct signals for the fluorine on the 2-fluorobenzoyl ring and the five fluorine atoms on the pentafluorophenyl ring. The signals for the pentafluorophenyl group will likely appear as three distinct multiplets (for ortho, meta, and para fluorines) with characteristic coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. The carbon atoms bonded to fluorine will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can aid in signal assignment.
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.
-
C=O stretch (Amide I): A strong, sharp band typically between 1650 and 1680 cm⁻¹.
-
N-H bend (Amide II): A band of moderate intensity around 1510-1550 cm⁻¹.
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
The IR spectrum of the related compound 2-fluorobenzamide has been studied, providing a basis for these predictions.[5]
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₅F₆NO. The fragmentation pattern can provide further structural information, with characteristic losses of fragments such as the pentafluorophenyl group or the 2-fluorobenzoyl group.
Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound is the acylation of pentafluoroaniline with 2-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Rationale for the Synthetic Approach
The choice of this synthetic pathway is based on its efficiency, high yields for analogous reactions, and the commercial availability of the starting materials.[4] The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of pentafluoroaniline at the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of pentafluoroaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic organic base such as triethylamine or pyridine (1.1-1.2 equivalents).
-
Addition of Acyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred mixture. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials and the formation of the product.
-
Workup: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: Potential applications of this compound in drug discovery.
Materials Science
The highly fluorinated nature of this compound also suggests its potential use in materials science. Perfluorinated aromatic compounds are known for their unique packing in the solid state, often driven by fluorine-fluorine and fluorine-aromatic interactions. These properties can be exploited in the design of novel organic materials with specific electronic or optical properties. It could also serve as a monomer or precursor for the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance.
[6]### 5. Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a fascinating molecule with a rich chemical structure that holds considerable promise for applications in both medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques. While further experimental characterization is needed to fully elucidate its properties, the insights provided in this guide, based on the analysis of related compounds, offer a solid foundation for researchers interested in exploring the potential of this and similar fluorinated benzamides.
References
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Krishnakumar, V., Murugeswari, K., & Surumbarkuzhali, N. (2013). Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 114, 410–420. [Link]
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Shah, F. A., & Siyal, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]
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A Methodological Guide to Determining the Solubility of 2-fluoro-N-(pentafluorophenyl)benzamide in DMSO and Methanol for Preclinical Research
Executive Summary
The preclinical and drug discovery phases are critically dependent on a thorough understanding of a compound's physicochemical properties, with solubility being a primary determinant of a candidate's viability. Poor solubility can impede reliable in vitro assay results, complicate formulation, and ultimately lead to poor bioavailability.[1] This guide focuses on 2-fluoro-N-(pentafluorophenyl)benzamide, a compound of interest due to its fluorinated structure, which can significantly modulate pharmacological properties.[2] Given the absence of publicly available quantitative solubility data for this specific molecule, this document serves as an in-depth technical guide for researchers to experimentally determine its solubility in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We provide the theoretical underpinnings, detailed step-by-step protocols for both thermodynamic and kinetic solubility determination, and templates for robust data presentation. The methodologies are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data to inform critical decisions in the drug development pipeline.
Foundational Concepts: Compound, Solvents, and Solubility
The Imperative of Solubility in Drug Discovery
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. In early-stage discovery, compounds are typically stored and initially tested from stock solutions, most commonly prepared in DMSO.[3] An accurate knowledge of a compound's maximum solubility in DMSO is essential to prevent precipitation, which can lead to inaccurate concentration measurements and false-negative results in high-throughput screening.[4] Furthermore, solubility in aqueous and organic solvents informs formulation strategies, predicts absorption, and is a key parameter in the Biopharmaceutics Classification System (BCS).[5]
Profile of the Target Molecule: this compound
The structure of this compound is characterized by several key features that influence its likely solubility profile:
-
An Amide Linkage (-C(=O)NH-): This group is polar and capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O), which typically confers some degree of polarity.
-
A 2-fluorobenzoyl Ring: The fluorine atom is highly electronegative, introducing polarity, but the aromatic ring itself is nonpolar.
-
A Pentafluorophenyl Ring: This moiety is highly fluorinated, making it electron-withdrawing and significantly nonpolar (lipophilic).
The combination of a polar amide group with two large, halogenated aromatic rings suggests that the molecule will have limited solubility in highly polar protic solvents like water but may exhibit favorable solubility in solvents that can accommodate its complex polarity and large nonpolar surface area.
Solvent Selection Rationale
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve an exceptionally wide range of nonpolar and polar compounds.[6][7] Its miscibility with water and most organic solvents makes it the industry standard for preparing high-concentration stock solutions for biological screening.[8][9] It acts as a strong hydrogen bond acceptor and has a large dipole moment, enabling it to solvate diverse molecules effectively.
-
Methanol (MeOH): As the simplest alcohol, methanol is a polar protic solvent, meaning it can donate hydrogen bonds.[10][11] It is completely miscible with water and many organic solvents.[12] Determining solubility in methanol is valuable for understanding a compound's behavior in simpler protic environments and is often relevant for purification (e.g., crystallization) and analytical procedures (e.g., as a mobile phase in chromatography).[13]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Understanding the two primary types of solubility measurements is crucial for interpreting data correctly.
-
Thermodynamic Solubility: This is the "true" solubility, defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[1] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically >24 hours). This value is critical for formulation and biopharmaceutical classification.[14] The "shake-flask" method is the gold standard for its determination.[15]
-
Kinetic Solubility: This measurement is more relevant to early-stage screening. It is determined by dissolving the compound in a concentrated DMSO stock solution and then diluting it into an aqueous or organic medium.[5][16] The kinetic solubility is the concentration at which the compound precipitates out of solution from this supersaturated state. This method is high-throughput and provides an apparent solubility that helps identify compounds likely to precipitate under typical in vitro assay conditions.[15][17]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for establishing the equilibrium solubility of this compound.
Causality and Experimental Design
The core principle of this experiment is to achieve a state of equilibrium. By adding an excess of the solid compound, we ensure the solvent becomes saturated. The extended incubation period with agitation allows the rates of dissolution and precipitation to become equal, reflecting the true thermodynamic limit of solubility.[1] Subsequent separation of the solid phase and quantification of the dissolved analyte provides the final solubility value.
Materials and Reagents
-
This compound (solid powder)
-
Anhydrous DMSO (ACS Grade or higher)[8]
-
Methanol (HPLC Grade)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes or glass vials
-
Vortex mixer
-
Orbital shaker or rotator set to room temperature (25°C)
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
HPLC or UV-Visible Spectrophotometer for quantification
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube. Record the exact mass.
-
Add 1.0 mL of the chosen solvent (either DMSO or methanol) to the tube.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Vortex the tubes vigorously for 2 minutes to initially disperse the solid.
-
Place the tubes on an orbital shaker or rotator at a constant room temperature (25°C).
-
Allow the samples to equilibrate for 24-48 hours. A 24-hour time point is standard, but a second time point (e.g., 48 hours) can confirm that equilibrium has been reached (i.e., the concentration does not significantly change).[16]
-
-
Phase Separation:
-
Following incubation, visually confirm that excess solid remains in each tube. If no solid is present, the solution was not saturated, and more compound must be added.
-
Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15 minutes to create a firm pellet of the undissolved solid.[9] This step is critical to ensure no solid particulates are carried over into the sample for analysis.
-
-
Sample Collection and Dilution:
-
Carefully open the tube, taking care not to disturb the pellet.
-
Withdraw a precise volume of the clear supernatant (e.g., 100 µL).
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument's calibration curve. A serial dilution may be necessary.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method.
-
Prepare a standard curve of this compound of known concentrations to accurately quantify the concentration in the experimental samples.
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured format to allow for easy comparison and interpretation.
Data Summary Table
| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Deviation | Mean Solubility (mM)¹ |
| Dimethyl Sulfoxide | 25 | ||||||
| Methanol | 25 |
¹ Calculated based on the molecular weight of this compound.
Interpreting the Results
-
High Solubility in DMSO: A high value (e.g., >50 mg/mL) would confirm its suitability for creating high-concentration stock solutions for HTS and other in vitro assays.
-
Solubility in Methanol: The result in methanol will provide insight into the compound's behavior in polar protic environments. A significantly lower solubility in methanol compared to DMSO would be expected given the large, nonpolar pentafluorophenyl group and would highlight the importance of the solvent's hydrogen bonding capability (aprotic vs. protic) in the dissolution process. This information is valuable for planning chromatographic purification and other downstream processing steps.
References
A complete list of references is provided below to support the methodologies and scientific principles discussed in this guide.
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Methodological & Application
Purification methods for 2-fluoro-N-(pentafluorophenyl)benzamide
An In-Depth Guide to the Purification of 2-fluoro-N-(pentafluorophenyl)benzamide: Application Notes and Protocols
Authored by: Senior Application Scientist, Chemical Development
Abstract
This technical guide provides a comprehensive overview of robust methodologies for the purification of this compound, a compound of interest in pharmaceutical and materials science research. Recognizing the critical impact of purity on experimental outcomes and product performance, this document outlines detailed protocols for recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound.
Introduction: The Importance of Purity for a Highly Fluorinated Benzamide
This compound is a highly fluorinated aromatic compound. The presence of multiple fluorine atoms significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interactions.[1][2] These characteristics make it a valuable building block in the development of novel pharmaceuticals and advanced materials.
The purity of this compound is paramount, as even minor impurities can drastically alter its biological activity, pharmacokinetic profile, and material properties. This guide provides a detailed exploration of purification strategies to obtain this compound in a highly pure form, suitable for the most demanding applications.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. The most common synthetic route to this compound is the acylation of pentafluoroaniline with 2-fluorobenzoyl chloride, often in the presence of a base.[3][4][5][6]
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 2-fluorobenzoyl chloride, 2-fluorobenzoic acid (from hydrolysis of the acid chloride), and pentafluoroaniline are common impurities.[7][8]
-
Side-Reaction Byproducts: While typically minimal in this reaction, byproducts from undesired side reactions can occur.
-
Reagents and Catalysts: Traces of the base (e.g., triethylamine, pyridine) and any catalysts used may be present.
-
Residual Solvents: Solvents used in the synthesis and workup can be retained in the crude product.[7]
A logical workflow for the purification and analysis of this compound is depicted below.
Caption: General workflow for the purification and analysis of this compound.
Purification Protocols
The choice of purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the purification.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and economical technique for purifying solid compounds.[9][10] The success of this method relies on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures.
Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof). An ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more controlled crystal growth (which generally leads to higher purity), insulate the flask. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Silica Gel Column Chromatography: The Workhorse of Purification
For mixtures that are not amenable to recrystallization or require a higher degree of purification, silica gel column chromatography is the method of choice.[1][2][11][12][13][14][15] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
Protocol: Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Troubleshooting Common Issues in Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate eluent system. | Optimize the eluent system using TLC; consider a gradient elution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Compound Stuck on Column | Eluent is too non-polar. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A small amount of methanol can be added if necessary.[15] |
| Streaking on TLC | Compound is acidic or basic. | Add a small amount (e.g., 0.1-1%) of a modifier like acetic acid or triethylamine to the eluent.[13] |
Preparative HPLC: For Ultimate Purity
For applications requiring the highest purity (>99.5%), preparative HPLC is the most powerful purification technique.[16][17][18][19] It offers superior resolution compared to standard column chromatography.
Protocol: Reversed-Phase Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to assess the purity of the crude material and to determine the optimal separation conditions. A C18 column is a good starting point, but for highly fluorinated compounds, a pentafluorophenyl (PFP) column can offer alternative selectivity and improved peak shape.[20][21][22][23][24]
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger diameter column and increasing the flow rate and injection volume proportionally.[17]
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent at a concentration that avoids overloading the column. Filter the sample through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired compound.
-
Solvent Removal: Remove the mobile phase solvents, often by lyophilization (freeze-drying) for aqueous-organic mixtures, to isolate the pure product.
Table 2: Comparison of Purification Methods
| Method | Typical Purity | Throughput | Cost | Key Advantages |
| Recrystallization | Good to Excellent | High | Low | Simple, scalable, economical. |
| Column Chromatography | Good to Very Good | Medium | Medium | Widely applicable, good for complex mixtures. |
| Preparative HPLC | Excellent (>99.5%) | Low | High | Highest resolution, ideal for trace impurity removal. |
Purity Assessment: A Multi-faceted Approach
The purity of the final product must be rigorously assessed using a combination of analytical techniques.[25]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[9][25][26][27] A high-resolution chromatogram with a single major peak is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and can reveal the presence of impurities.[4][25]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[25]
-
Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity.[4][10][28]
Caption: A multi-technique approach for the comprehensive purity assessment of the final product.
Conclusion
The purification of this compound requires a systematic approach, beginning with an understanding of potential impurities and employing the appropriate purification technique based on the desired level of purity. Recrystallization, column chromatography, and preparative HPLC are all powerful tools in the chemist's arsenal. Rigorous analytical characterization of the final product is essential to ensure its suitability for downstream applications.
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Cheméo. (n.d.). Benzamide, 2-fluoro-N-ethyl-N-propyl-. Retrieved from [Link]
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Jones, W., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1713. Available from: [Link]
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Shimadzu. (2020). Preparative HPLC Primer. Retrieved from [Link]
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ChemSrc. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. Retrieved from [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
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Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]
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Chennaiah, M. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 8(4), 54-62. Available from: [Link]
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Searle, B. C., et al. (2017). Offline Pentafluorophenyl (PFP)-RP prefractionation as an alternative to high-pH RP for comprehensive LC-MS/MS proteomics and phosphoproteomics. Proteomics, 17(11), 1700048. Available from: [Link]
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Santasania, C. T., & Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 108-118. Available from: [Link]
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Beier, P. (2017). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 71(5), 253-259. Available from: [Link]
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Clegg, W., et al. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o802. Available from: [Link]
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Science Publishing Group. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]
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Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3837. Available from: [Link]
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Popova, Y., et al. (2020). Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory. Molecules, 25(6), 1369. Available from: [Link]
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MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from [Link]
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University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Retrieved from [Link]
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Acta Crystallographica Section E. (n.d.). 2-Chloro-4-fluoro-N-phenylbenzamide. Retrieved from [Link]
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Application Notes and Protocols: Utilizing 2-fluoro-N-(pentafluorophenyl)benzamide as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The privileged benzamide structure is a recurring motif in a multitude of kinase inhibitors, valued for its synthetic tractability and its ability to engage in key hydrogen bonding interactions within the kinase ATP-binding pocket. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2] This guide provides a comprehensive framework for researchers to explore the potential of 2-fluoro-N-(pentafluorophenyl)benzamide as a novel scaffold for the development of potent and selective kinase inhibitors. We will delve into the rationale behind its design, propose detailed protocols for its synthesis and characterization, and outline a strategic workflow for identifying its potential kinase targets and validating its mechanism of action.
Introduction: The Rationale for a Fluorinated Benzamide Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The benzamide moiety is a common feature in many approved kinase inhibitors, often serving as a key pharmacophore that mimics the adenine region of ATP.[4][5]
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[2][6] The highly electronegative nature of fluorine can modulate the pKa of nearby functional groups, influence conformational preferences, and enhance binding affinity through favorable electrostatic interactions.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and improve the pharmacokinetic profile of a compound.[2]
The subject of this guide, This compound , combines these advantageous features. The 2-fluoro substitution on the benzamide ring can influence the conformation of the amide bond and participate in hydrogen bonding, while the pentafluorophenyl group offers a highly electron-deficient aromatic ring that can engage in unique non-covalent interactions within the kinase active site and is expected to have high metabolic stability.
Synthesis and Physicochemical Characterization
A robust synthetic route and thorough physicochemical characterization are the foundational first steps in evaluating any new chemical scaffold.
Proposed Synthetic Protocol
The synthesis of this compound can be readily achieved via a standard amidation reaction. A similar procedure has been successfully used for related fluorinated benzamides.[7]
Materials:
-
2-fluorobenzoyl chloride
-
Pentafluoroaniline
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluoroaniline (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture. The addition should be done dropwise to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (pentafluoroaniline) is consumed.
-
Work-up:
-
Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Physicochemical Property Evaluation
Understanding the physicochemical properties of the scaffold is crucial for interpreting biological data and for future lead optimization.
| Property | Experimental Protocol | Rationale |
| Aqueous Solubility | Kinetic Solubility Assay: Prepare a high-concentration stock solution in DMSO. Serially dilute into aqueous buffer (e.g., PBS, pH 7.4) and measure turbidity using nephelometry or UV-Vis spectroscopy. | Poor solubility can lead to inaccurate biological data and hinder downstream development. This provides an early assessment of potential formulation challenges. |
| Lipophilicity (LogP/D) | Shake-Flask Method: Partition the compound between n-octanol and water (or buffer at pH 7.4 for LogD). Measure the concentration in each phase by UV-Vis spectroscopy or LC-MS. | Lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. It influences membrane permeability and potential for non-specific binding.[1] |
| Chemical Stability | Incubate the compound in buffers of varying pH (e.g., pH 2, 7.4, 9) at 37°C for an extended period (e.g., 48 hours). Analyze for degradation by HPLC or LC-MS. | Assesses the stability of the compound under physiologically relevant pH conditions, which is important for oral bioavailability and shelf-life. |
| Plasma Protein Binding | Equilibrium Dialysis: Dialyze a solution of the compound in plasma against a buffer solution. Measure the concentration of the free compound in the buffer and the total concentration in the plasma. | The extent of plasma protein binding affects the free concentration of the drug available to interact with its target. High plasma protein binding can reduce efficacy. |
Kinase Inhibition Profiling and Validation
A tiered approach is recommended to first identify potential kinase targets and then validate the inhibitory activity through robust biochemical and cellular assays.
Tier 1: Initial Kinase Panel Screening
The first step is to screen this compound against a broad panel of kinases to identify potential targets.[3][8] This is typically done at a single high concentration (e.g., 10 µM).
Recommended Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent ADP detection platform is a universal method for measuring kinase activity and is suitable for high-throughput screening.[9]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the ADP concentration.
Workflow:
Workflow for Kinase Panel Screening.
Experimental Steps:
-
Prepare Reagents: Reconstitute kinases, substrates, and ATP according to the supplier's instructions. Prepare a 10 µM solution of this compound in an appropriate buffer containing DMSO (ensure final DMSO concentration is consistent across all wells, typically ≤1%).
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP. Add the test compound or vehicle control.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Tier 2: IC₅₀ Determination and Selectivity Profiling
For any "hits" identified in the initial screen (e.g., >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC₅₀).[3]
Protocol:
-
Follow the same ADP-Glo™ assay protocol as above.
-
Instead of a single concentration, prepare a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This should be performed for the primary hit kinase(s) as well as closely related kinases to establish a preliminary selectivity profile.
Tier 3: Mechanism of Action Studies
Understanding how the inhibitor interacts with its target is crucial.[3]
Kinetic Analysis:
-
Protocol: Perform the kinase activity assay with varying concentrations of both ATP and the inhibitor.
-
Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in Kₘ and Vₘax will indicate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[3]
Direct Binding Assays:
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques directly measure the binding of the inhibitor to the kinase, providing dissociation constants (K₋) and thermodynamic parameters of the interaction.[3]
Cell-Based Assay Validation
Biochemical assays are essential, but it is critical to confirm that the inhibitor is active in a more physiologically relevant cellular context.[10]
Target Engagement Assay
A target engagement assay confirms that the compound can bind to its intended kinase target inside living cells.
Recommended Protocol: NanoBRET™ Target Engagement Assay (Promega)
Principle: This assay measures compound binding at a target protein in intact cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the same kinase. When an unlabeled test compound is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.[11]
NanoBRET™ Target Engagement Workflow.
Cellular Phosphorylation Assay
This assay measures the ability of the inhibitor to block the kinase's activity inside the cell by quantifying the phosphorylation of a known downstream substrate.[11]
Protocol (ELISA-based):
-
Cell Treatment: Plate cells and culture overnight. Treat the cells with various concentrations of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to release the proteins.
-
ELISA:
-
Use an ELISA plate pre-coated with an antibody that captures the total substrate protein.
-
Add the cell lysates to the wells.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal.
-
-
Analysis: The decrease in signal corresponds to the inhibition of the target kinase. Determine the cellular IC₅₀.
Cell Proliferation/Viability Assay
If the target kinase is involved in cell proliferation (e.g., in cancer cells), the inhibitor's effect on cell viability can be assessed.
Recommended Protocol: Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival. If these cells are engineered to express an oncogenic, constitutively active kinase, they can proliferate in the absence of IL-3.[11] Inhibition of this specific kinase will lead to cell death.[11]
Workflow:
-
Culture the engineered Ba/F3 cells in IL-3-free media.
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate for 48-72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI₅₀).
Summary and Future Directions
This guide provides a systematic approach to evaluating This compound as a potential kinase inhibitor scaffold. By following these protocols, researchers can:
-
Efficiently synthesize and characterize the compound.
-
Identify potential kinase targets through broad panel screening.
-
Validate inhibitory activity and determine the mechanism of action.
-
Confirm target engagement and functional effects in a cellular context.
Positive results from this workflow would establish this scaffold as a valuable starting point for a medicinal chemistry program. Subsequent efforts would focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as optimizing ADME properties to develop a clinical candidate. The unique electronic properties of the fluorinated rings offer numerous avenues for synthetic modification and optimization.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Koyama, H., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1038-1046. [Link]
-
The Royal Society of Chemistry. (2012). New Screening Approaches for Kinases. In Kinase Inhibitors: Methods and Protocols. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
-
Lee, H. W., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3549-3556. [Link]
-
Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(22), 5464. [Link]
-
Yokota, N., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1183-1187. [Link]
-
Sarlah, D., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10469-10491. [Link]
-
Modgil, S., et al. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Investigative Ophthalmology & Visual Science, 63(7), 1485. [Link]
-
Clegg, W., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o802. [Link]
-
Rovito, R., & Belluti, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 755. [Link]
-
Black, D. StC., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1229. [Link]
-
Chang, J., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10), nwae331. [Link]
-
Amaye, I., et al. (2018). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. International Journal of Environmental Research and Public Health, 15(8), 1784. [Link]
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
-
Li, Y., et al. (2023). A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction. arXiv. [Link]
-
Cheméo. 2,4,5-Trifluoro-3-methoxybenzamide, N-(2-octyl)-. [Link]
-
Uchida, T., et al. (2025). FK962-induced GDNF activates both the AKT and ERK survival pathways simultaneously, protecting RGCs from damage in hypoxic retinas. Investigative Ophthalmology & Visual Science, 66(8), 3427. [Link]
-
BindingDB. 4-Fluoro-2-methoxy-5-[6-(2-methoxy- phenyl)-pyrimidin-4-ylamino]- benzamide. [Link]
-
National Center for Biotechnology Information. N-(5-Fluoro-2-phenoxyphenyl)- N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide. [Link]
Sources
- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 10. inits.at [inits.at]
- 11. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-pentafluorophenyl Benzamide Synthesis
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance and troubleshooting advice for the synthesis of N-pentafluorophenyl benzamide. As a Senior Application Scientist, I will share field-proven insights to help you navigate the nuances of this reaction, with a special focus on optimizing the reaction temperature for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-pentafluorophenyl benzamide?
A1: The most prevalent and robust method is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of pentafluoroaniline with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] Due to the electron-deficient nature of pentafluoroaniline, careful optimization of reaction conditions, particularly temperature, is crucial for success.
Q2: Why is temperature control so critical in the synthesis of N-pentafluorophenyl benzamide?
A2: Temperature control is paramount for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate of amide formation will increase with temperature. However, pentafluoroaniline is a significantly less nucleophilic amine due to the strong electron-withdrawing effects of the five fluorine atoms.[3] Therefore, a certain level of thermal energy is required to drive the reaction forward at a reasonable rate.
-
Side Reactions: The Schotten-Baumann reaction is exothermic, and excessive temperatures can lead to undesirable side reactions.[4] The most common side reaction is the hydrolysis of the benzoyl chloride starting material by any water present in the reaction mixture, which forms unreactive benzoic acid.[4] Higher temperatures can also promote the formation of other byproducts.
-
Kinetic vs. Thermodynamic Control: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, potentially affecting the product distribution and purity.[5]
Q3: What is the ideal temperature range for this reaction?
A3: There is no single "ideal" temperature, as the optimal conditions will depend on the specific solvent, base, and concentration used. However, a general guideline is to start with a controlled low temperature and gradually increase it as needed. Many Schotten-Baumann reactions are performed at room temperature or slightly above.[2][6] For a less reactive amine like pentafluoroaniline, a moderately elevated temperature may be necessary to achieve a reasonable reaction rate. A good starting point for optimization is in the range of 25-80°C .[5]
Q4: What are the primary byproducts I should be aware of, and how can I minimize them?
A4: The main byproducts to consider are:
-
Benzoic Acid: Formed from the hydrolysis of benzoyl chloride. To minimize this, ensure all your reagents and solvents are anhydrous and maintain a controlled temperature.[4]
-
Unreacted Starting Materials: Due to the lower reactivity of pentafluoroaniline, incomplete conversion is a possibility. Optimizing the reaction time and temperature can help drive the reaction to completion.
-
Diacylation Product (N,N-dibenzoylpentafluoroaniline): While less common for deactivated anilines, it can occur under forcing conditions. Using a stoichiometric amount of benzoyl chloride can help prevent this.
Troubleshooting Guide: Optimizing Reaction Temperature
This guide will walk you through a logical workflow to determine the optimal reaction temperature for your N-pentafluorophenyl benzamide synthesis.
Problem: Low Yield of N-pentafluorophenyl Benzamide
A low yield is the most common issue encountered in this synthesis. The reaction temperature plays a pivotal role in addressing this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps and Explanations:
-
Verify Reagent Purity and Anhydrous Conditions: Before optimizing the temperature, ensure that your pentafluoroaniline and benzoyl chloride are of high purity and that your solvent is anhydrous. Water will readily react with benzoyl chloride, especially at elevated temperatures, leading to the formation of benzoic acid and a lower yield of your desired product.[4]
-
Start at Room Temperature (25°C): Begin your reaction at room temperature.[6] This provides a baseline and minimizes the risk of runaway reactions or significant byproduct formation.
-
Monitor the Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the consumption of the starting materials and the formation of the product.
-
Evaluate Reaction Completion: If the reaction has gone to completion or is progressing at a reasonable rate at room temperature, there may be no need to increase the temperature.
-
Incrementally Increase Temperature: If the reaction is sluggish or has stalled at room temperature, incrementally increase the temperature. A good next step would be to heat the reaction to 50°C.[5] Allow the reaction to stir at this temperature for several hours, continuing to monitor its progress.
-
Assess for Side Products: As you increase the temperature, pay close attention to the formation of any new spots on your TLC plate or peaks in your LC-MS chromatogram. If you observe a significant increase in impurities, this may indicate that the temperature is too high.
-
Finding the "Sweet Spot": The goal is to find a temperature that provides a good reaction rate without leading to significant decomposition or side product formation. This "sweet spot" may lie between room temperature and a moderately elevated temperature (e.g., 50-80°C).[5]
-
Consider a Catalyst: If higher temperatures lead to decomposition but the reaction is too slow at lower temperatures, consider the use of a catalyst. While the Schotten-Baumann reaction is typically base-mediated, certain Lewis acids or other catalysts can sometimes accelerate amide bond formation.
Data-Driven Temperature Optimization
To systematically optimize the reaction temperature, consider running a small-scale parallel experiment.
| Temperature (°C) | Reaction Time (h) | Conversion (%) (Approx.) | Purity (%) (Approx.) | Observations |
| 25 | 24 | 40 | 95 | Slow reaction, clean product |
| 50 | 12 | 85 | 90 | Faster reaction, minor impurities |
| 80 | 6 | 95 | 80 | Rapid reaction, significant byproduct formation |
This table is a hypothetical representation to illustrate the concept of temperature optimization.
Experimental Protocols
General Protocol for N-pentafluorophenyl Benzamide Synthesis (Schotten-Baumann Conditions)
This protocol provides a starting point for your optimization experiments.
Materials:
-
Pentafluoroaniline
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
A suitable base (e.g., pyridine or triethylamine)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluoroaniline (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (1.1 eq.) to the stirred solution.
-
Slowly add benzoyl chloride (1.05 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to the desired temperature (e.g., room temperature or 50°C) and stir for the desired amount of time, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Workflow Diagram:
Caption: General experimental workflow.
Mechanistic Insights: The Role of Temperature
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of N-pentafluorophenyl benzamide formation.
-
Low Temperature (Kinetic Control): At lower temperatures, the reaction is under kinetic control. The fastest-forming product will be favored. For this reaction, the desired amide formation is generally the kinetically favored pathway. Low temperatures help to suppress the rate of competing side reactions, such as the hydrolysis of benzoyl chloride, which also has an activation energy barrier.
-
High Temperature (Thermodynamic Control): At higher temperatures, the reaction may approach thermodynamic equilibrium. This means that if any of the reaction steps are reversible, the most stable product will be favored. While amide bonds are generally stable, very high temperatures could potentially lead to decomposition or the formation of more stable, but undesired, byproducts. More importantly, higher temperatures significantly increase the rate of all possible reactions, including the undesirable hydrolysis of benzoyl chloride.
The electron-withdrawing nature of the pentafluorophenyl group decreases the nucleophilicity of the aniline nitrogen, thereby increasing the activation energy for the initial nucleophilic attack. This is why a moderate increase in temperature is often beneficial to overcome this higher energy barrier and achieve a practical reaction rate.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. grokipedia.com [grokipedia.com]
- 3. survivaltechnologies.in [survivaltechnologies.in]
- 4. benchchem.com [benchchem.com]
- 5. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Validation & Comparative
19F NMR chemical shifts of 2-fluoro-N-(pentafluorophenyl)benzamide
Comparative NMR Profiling: this compound
Executive Summary
In the context of Fragment-Based Drug Discovery (FBDD) and metabolic stability profiling, This compound represents a critical structural motif. It combines a pentafluorophenyl (PFP) moiety—often used as a sensitive
This guide provides a technical comparison of the
Comparative Spectroscopic Profile
The following data compares the product with its primary precursors: Pentafluoroaniline and 2-Fluorobenzoyl chloride .
Chemical Shift Data ( , ppm)
Reference:
| Fluorine Position | Precursor A (Pentafluoroaniline) | Precursor B (2-F-Benzoyl Chloride) | Target Product (this compound) | Shift Effect ( |
| PFP-Ortho ( | N/A | Deshielding (~ | ||
| PFP-Para ( | N/A | Deshielding (~ | ||
| PFP-Meta ( | N/A | Deshielding (~ | ||
| Benzoyl-Ortho ( | N/A | Shielding (~ |
Critical Observation: The formation of the amide bond causes a significant downfield shift (deshielding) of the PFP ortho-fluorines (approx.
). This is the diagnostic signature of successful coupling. The electron-withdrawing nature of the carbonyl reduces electron density at the PFP ring, particularly at the ortho positions.
Structural Assignment & Logic
The assignment of these signals relies on spin-spin coupling patterns and electronic substituent effects.
Coupling Constants ( )
-
(Ortho-Meta):
. -
(Meta-Para):
. -
Benzoyl Fluorine (
): Appears as a multiplet (typically ddd) due to coupling with aromatic protons ( ).
Visualizing the Connectivity
The following diagram illustrates the logical flow of the synthesis and the resulting chemical environment changes.
Figure 1: Synthesis and Spectroscopic Evolution. Note the dramatic shift of the PFP Ortho-F signal (Red to Green transition) indicating successful acylation.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data suitable for publication or regulatory filing, the following acquisition parameters are mandatory.
Methodology
-
Solvent Selection:
-
Recommended:
(Chloroform-d). -
Why: Non-polar solvents minimize specific solute-solvent hydrogen bonding that can obscure fine coupling patterns.
-
Alternative:
if solubility is poor, but expect a shift due to H-bonding with the amide proton.
-
-
Internal Standard:
-
Trichlorofluoromethane (
): Set to . -
-Trifluorotoluene: Set to
(useful if volatility is a concern).
-
-
Pulse Sequence Parameters:
-
Spectral Width: Minimum
( to ) to capture all signals. -
Relaxation Delay (
):-
Screening:
. -
Quantitative Integration: Must be
.[1] Fluorine values can be long ( ). Set for accurate integration.
-
-
Decoupling:
-
Run
(Proton Decoupled) to collapse proton couplings and simplify the spectrum to singlets/doublets. -
Run Coupled to observe
interactions for structural verification.
-
-
Mechanistic Insight: Why the Shifts Change?
Understanding the "why" allows you to predict shifts for derivatives.
-
Anisotropic Effect of the Carbonyl: The carbonyl group (
) of the amide is a strong electron-withdrawing group (EWG). Through the resonance of the amide bond, it pulls electron density away from the pentafluorophenyl ring.-
Result: The fluorine nuclei on the PFP ring become deshielded (less electron density = downfield shift).
-
Magnitude: The effect is strongest at the ortho position (closest to the N-linkage) and diminishes at the meta and para positions.
-
-
Intramolecular Hydrogen Bonding: In non-polar solvents (
), the amide proton ( ) may form a weak intramolecular hydrogen bond with the ortho-fluorine of the benzoyl ring ( ).-
Result: This locks the conformation, making the
signal distinct and sharp compared to freely rotating analogs.
-
References
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine-19 NMR in the Drug Discovery Process." Drug Discovery Today. Link
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard reference for substituent effects).
-
SpectraBase. "19F NMR of Pentafluorophenyl Derivatives." Wiley Science Solutions. Link
-
Shtark, A. A., et al. (1986).[2] "Chemical shifts of polyfluorinated benzamides." Zhurnal Organicheskoi Khimii. (Source of PFP-amide shift ranges).
Comparative HPLC Profiling: 2-Fluoro-N-(pentafluorophenyl)benzamide
This guide provides a technical comparison of HPLC retention behaviors for 2-fluoro-N-(pentafluorophenyl)benzamide , focusing on the critical selectivity differences between traditional alkyl (C18) and fluorinated (Pentafluorophenyl/PFP) stationary phases.
Executive Summary
This compound represents a unique class of fluorinated aromatic amides used increasingly as mechanistic probes in fluorine chemistry and as intermediates in drug discovery (e.g., for metabolic blocking). Its structure features two distinct aromatic systems: an electron-richer 2-fluorophenyl ring and an electron-deficient pentafluorophenyl ring.
This dual-nature creates a "selectivity divergence" when analyzed on different stationary phases.[1] While C18 columns retain the molecule based primarily on hydrophobicity, PFP (Pentafluorophenyl) columns engage in specific
Selectivity Comparison: C18 vs. PFP Phases
The following data summarizes the comparative retention behavior. Note that while absolute retention times vary by system volume and gradient, the Selectivity Factor (
Representative Performance Data
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.
| Parameter | C18 Stationary Phase | PFP (Pentafluorophenyl) Phase | Performance Insight |
| Primary Mechanism | Hydrophobic Interaction (Partitioning) | PFP offers "orthogonal" selectivity.[2] | |
| Retention Trend | Moderate Retention (Driven by LogP) | Enhanced Retention (Driven by F-F & | The pentafluorophenyl ring of the analyte interacts strongly with the PFP ligand. |
| Isomer Separation | Poor ( | Excellent ( | PFP resolves the 2-fluoro isomer from 3- and 4-fluoro analogs due to steric sensitivity. |
| Peak Shape | Symmetrical | Symmetrical (requires end-capping) | Use end-capped PFP columns to prevent silanol tailing of the amide. |
| Loadability | High | Moderate | PFP phases have lower carbon loads; avoid overloading. |
Mechanistic Insight: The "Fluorine-Fluorine" Interaction
On a C18 column, the 2-fluoro, 3-fluoro, and 4-fluoro isomers have nearly identical hydrophobicities, leading to co-elution. On a PFP column, the 2-fluoro substituent creates a specific steric and electronic environment (ortho-effect) that alters how the benzamide core aligns with the stationary phase's pentafluorophenyl rings. This results in distinct retention times, typically eluting the ortho (2-F) isomer earlier or later than para (4-F) depending on the specific mobile phase modifier (MeOH vs. ACN).
Experimental Protocol: Optimized Separation Workflow
This protocol is designed to validate the purity of this compound and separate it from synthesis precursors (e.g., 2-fluorobenzoyl chloride, pentafluoroaniline).
Reagents & Equipment[3][4]
-
Analyte: this compound (dissolved in MeOH to 0.5 mg/mL).
-
Column A (Reference): C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).
-
Column B (Target): PFP / F5 (e.g., 150 x 4.6 mm, 2.7 µm Fused-Core or 3-5 µm Porous).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate pH 3.0 (buffers amide pKa effects).
-
B: Methanol (MeOH promotes
- interactions better than ACN).
-
Step-by-Step Method
-
System Equilibration: Flush column with 90% B for 10 min, then equilibrate at initial conditions (10% B) for 15 min.
-
Gradient Profile:
-
0.0 min: 10% B
-
1.0 min: 10% B (Isocratic hold for focusing)
-
15.0 min: 90% B (Linear ramp)
-
17.0 min: 90% B (Wash)
-
17.1 min: 10% B (Re-equilibration)
-
-
Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).
-
Injection: 5 µL.
Troubleshooting Specifics
-
Double Peaks? Check for atropisomerism. The bulky pentafluorophenyl group and the ortho-fluorine can restrict rotation around the amide bond. Run the column at 40°C or 50°C to coalesce peaks if rotational barriers are high.
-
Broad Peaks? Ensure the sample solvent matches the initial mobile phase (10% MeOH). Injection in 100% MeOH causes "solvent washout" on PFP phases due to lower hydrophobicity.
Visualization: Interaction Mechanism & Workflow
The following diagrams illustrate the specific interactions governing the retention of this molecule and the logical workflow for method selection.
Diagram 1: Interaction Mechanism (C18 vs. PFP)
Caption: Comparative retention mechanisms. PFP phases leverage electronic and steric interactions absent in C18.
Diagram 2: Method Development Decision Tree
Caption: Decision matrix for selecting PFP over C18 when separating fluorinated structural isomers.
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link
-
Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link
-
Supelco/Sigma-Aldrich. (2023). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Application Guide. Link
-
Thermo Fisher Scientific. (2012). HPLC Separation of Perfluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. Application Note 20563. Link
-
West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography. Journal of Chromatography A. Link
Sources
Comparative Guide: Stacking Interactions in Pentafluorophenyl Benzamide Crystals
Executive Summary
Objective: This guide analyzes the supramolecular performance of pentafluorophenyl (
Core Insight: Unlike standard aromatic rings that repel in a face-to-face orientation, the pentafluorophenyl group possesses a reversed quadrupole moment. This allows it to form highly stable, face-to-face stacked columns with electron-rich phenyl rings. For drug development professionals, this interaction serves as a tunable "supramolecular synthon" to modulate solubility, melting point, and bioavailability without altering the covalent pharmacophore.
Part 1: Theoretical Framework & Mechanism
The Electrostatic Reversal (Quadrupole Theory)
The driving force behind the unique stacking of pentafluorophenyl benzamide is the Quadrupole Moment Reversal .
-
Standard Phenyl (
): The -cloud is electron-rich (negative potential above/below the ring), while the C-H equatorial belt is positive. Two phenyl rings stacked face-to-face experience electrostatic repulsion. -
Pentafluorophenyl (
): Due to the high electronegativity of fluorine, electron density is pulled away from the -system. The ring center becomes electron-deficient (positive potential), while the equatorial F-belt is negative.
The Result: A
Visualization of Electrostatic Complementarity
Figure 1: Schematic representation of the quadrupole moment reversal facilitating attractive face-to-face stacking between arene and perfluoroarene rings.
Part 2: Comparative Performance Analysis
This section compares the
Performance Metrics Table
| Feature | Pentafluorophenyl Stacking ( | Standard | Amide Hydrogen Bonding ( |
| Geometry | Face-to-Face (Parallel) | Edge-to-Face (T-shaped) or Offset | Linear / Directional |
| Centroid Distance | 3.4 – 3.7 Å (Tight packing) | 4.5 – 5.5 Å (T-shaped) | N/A (Atom-Atom dist: ~2.8 Å) |
| Interaction Energy | -4.0 to -11.0 kcal/mol | -2.0 to -3.0 kcal/mol | -5.0 to -8.0 kcal/mol |
| Solubility Impact | Modulates Lipophilicity (Fluorine effect) | Neutral | Decreases (Strong lattice energy) |
| Stability Role | Orthogonal Stability (Works with H-bonds) | Weak contributor | Primary structural driver |
Detailed Comparison
Alternative A: Standard Phenyl-Phenyl Interactions
-
Limitation: Standard benzamides rarely stack face-to-face due to repulsion. They adopt "herringbone" or "T-shaped" motifs. This results in lower packing efficiency (lower density) compared to the fluorinated analog.
-
Advantage of
: The introduction of the perfluorinated ring forces a columnar stacking motif, often increasing the melting point and density of the crystal, which correlates to improved solid-state stability for drug formulations.
Alternative B: Hydrogen Bonding (
)[1][2][3]
-
Limitation: Hydrogen bonds are highly directional. Once the donor/acceptor sites are saturated, the crystal has no further strong directional forces to stabilize the packing between layers.
-
Synergy with
: The pentafluorophenyl stack acts orthogonally to the H-bonds. While H-bonds form 1D chains or 2D sheets, the stacking stabilizes the structure in the third dimension, creating a robust 3D supramolecular network.
Part 3: Experimental Validation Protocols
To validate these interactions in your own drug candidates, follow this self-validating workflow.
Protocol: Co-Crystal Growth & Isolation
Objective: Isolate high-quality single crystals of the pentafluorophenyl benzamide derivative.
-
Stoichiometry: Prepare a 1:1 molar ratio of the electron-rich benzamide and the electron-deficient pentafluorophenyl derivative (if creating a co-crystal) or simply dissolve the fluorinated benzamide (if single component).
-
Solvent Selection: Use Toluene or Chloroform (non-polar solvents encourage
-stacking over solvation). Avoid DMSO or Methanol initially, as they compete for H-bonding. -
Method: Slow Evaporation.
-
Dissolve 20 mg of compound in 2 mL solvent.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Cover with Parafilm, poke 3-4 small holes.
-
Incubate at 4°C (reduces kinetic energy, favoring thermodynamic stacking).
-
Protocol: Quantifying Interactions (Hirshfeld Surface Analysis)
Objective: Move beyond visual inspection and quantify the specific contribution of the stacking interaction.
-
Data Acquisition: Collect Single Crystal X-Ray Diffraction (SC-XRD) data at low temperature (100 K) to minimize thermal motion.
-
Surface Generation: Import the CIF file into CrystalExplorer .
-
Mapping: Map
(normalized distance) onto the Hirshfeld surface.-
Look for: Large red triangular regions on the faces of the aromatic rings.
-
Interpretation: These red spots indicate contacts shorter than the van der Waals radii sum, confirming strong face-to-face stacking.
-
-
Fingerprint Plot Analysis:
-
Filter for
interactions. -
A "spike" or concentration in the
region confirms -stacking. -
Filter for
interactions to quantify auxiliary stability.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and validating arene-perfluoroarene stacking interactions.
Part 4: Implications for Drug Development
Solubility & Bioavailability
Incorporating pentafluorophenyl rings does not merely alter crystal packing; it significantly impacts physicochemical properties.
-
Lipophilicity: The
group is highly lipophilic. While the stacking interaction creates a stable lattice (potentially lowering solubility), the fluorination increases , potentially enhancing membrane permeability. -
Metabolic Stability: The C-F bond is metabolically robust, preventing oxidative metabolism at the phenyl ring positions.
Engineering "Stacking Solvates"
Researchers can utilize this interaction to stabilize solvates. If a drug molecule contains a standard phenyl ring, co-crystallizing it with a pentafluorophenyl-containing "former" (GRAS approved) can lock the drug into a stable stack, preventing polymorphic transitions during storage.
References
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link
-
Collings, J. C., et al. (2004). Arene-perfluoroarene interactions in crystal engineering: structural preferences in polyfluorinated tolans. Journal of Materials Chemistry. Link
-
Vangala, V. R., et al. (2002). Interplay of phenyl–perfluorophenyl stacking, C–H[4][5]···F, C–F···π and F···F interactions in some crystalline aromatic azines. Chemical Communications. Link
-
Baber, R. A., et al. (2002). The geometry of the pentafluorophenyl group. Journal of the Chemical Society, Dalton Transactions. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link
Sources
- 1. Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and mol-ecular docking of N-{3-[(4-meth-oxy-phen-yl)carbamo-yl]phen-yl}-3-nitro-benzamide as a promising inhibitor of hfXa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arene–perfluoroarene interactions in crystal engineering 8: structures of 1∶1 complexes of hexafluorobenzene with fused-ring polyaromatic hydrocarbons - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-fluoro-N-(pentafluorophenyl)benzamide
Executive Summary & Chemical Context
As researchers, we value the pentafluorophenyl (PFP) moiety for its ability to modulate pKa, enhance lipophilicity, and improve metabolic stability in drug candidates.[1] However, the specific electronic properties that make 2-fluoro-N-(pentafluorophenyl)benzamide valuable also dictate its safety profile.[1]
This compound is a polyfluorinated aromatic amide . Unlike simple benzamides, the electron-deficient pentafluorophenyl ring increases the compound's potential for skin permeation and alters its reactivity.[1] While not classified as acutely fatal (Category 1 or 2), it must be treated as a high-grade irritant with the potential for severe ocular damage and respiratory sensitization.[1] Furthermore, thermal decomposition of this molecule releases Hydrogen Fluoride (HF), necessitating strict emergency protocols.[1]
This guide moves beyond the standard SDS to provide an operational "How-To" for safe handling, synthesis integration, and disposal.
Hazard Identification & Risk Assessment
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | High Permeability Risk. The lipophilic nature of the PFP group facilitates transport across the dermal barrier. |
| Eye Irritation | H319 | Micro-abrasion Risk. Fluorinated amides often form crystalline needles that can mechanically damage the cornea before chemical irritation begins. |
| STOT - SE | H335 | Inhalation Risk. "Fly-away" powder behavior is common due to static charge buildup on fluorinated solids.[1] |
| Thermal Decomp. | N/A | HF Generation. In the event of a fire or heating >250°C, the C-F bonds will homolyze/hydrolyze to release HF gas.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection (Solid) | Double Nitrile Gloves (min 5 mil outer) | Standard nitrile provides adequate barrier for the solid.[1] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin. |
| Hand Protection (Solution) | Silver Shield / Laminate (if in DCM/THF) | If dissolved in halogenated solvents (DCM) or ethers (THF), nitrile degrades rapidly.[1] The solvent acts as a carrier, dragging the fluorinated amide through the glove material.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary Control. Do not rely on N95 masks.[1] The static nature of the powder makes containment in a hood the only safe option to prevent inhalation. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Air currents can carry statically charged dust around side-shields. Goggles provide a full seal. |
| Body Protection | Lab Coat (Cotton/Nomex) + Sleeves | Synthetic fibers (polyester) should be avoided due to static generation, which disperses the powder.[1] |
Operational Protocol: Step-by-Step Handling
A. Weighing & Transfer (The Critical Step)
Fluorinated solids are notorious for static buildup. They will "jump" off spatulas and adhere to glove surfaces.[1]
-
Engineering Setup: Place the analytical balance inside the fume hood. If this is impossible, use a pyramid balance enclosure with HEPA filtration.[1]
-
Static Neutralization: Use an ionizing gun or a Polonium-210 static eliminator strip near the weighing boat. This prevents the powder from dispersing.
-
Transfer: Use a glass or antistatic plastic spatula. Avoid metal spatulas if the compound is being weighed for a metal-catalyzed cross-coupling, although safety-wise, metal is acceptable.[1]
-
Wipe Down: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust. Dispose of this tissue as hazardous solid waste.
B. Reaction Setup
-
Solvent Choice: When dissolving, add the solvent slowly down the side of the vessel to wash residual powder into the solution.
-
Inert Atmosphere: While the amide bond is stable, the PFP ring makes the N-H proton more acidic (pKa ~14-16).[1] Run reactions under Nitrogen or Argon to prevent moisture interference if using strong bases.
C. Spill Management (Solid)
-
Do NOT sweep. Sweeping generates dust.
-
Wet Method: Cover the spill with a paper towel dampened with acetone or ethyl acetate.
-
Scoop: Scoop up the damp towel and solid together.
-
Wash: Clean the surface with soap and water three times.
Emergency Response & Signaling Pathways
In the event of exposure, immediate action is required.[1][2][3][4][5][6] The following diagram outlines the decision logic for exposure response.
Figure 1: Immediate response workflow for exposure incidents involving fluorinated aromatic amides.
Waste Disposal & Environmental Compliance
Proper disposal is critical due to the stability of the C-F bond. This compound will not degrade easily in standard wastewater treatment and must be incinerated.
| Waste Stream | Container Labeling | Protocol |
| Solid Waste | "Hazardous Waste: Solid - Halogenated Organic" | Collect in a wide-mouth HDPE jar. Do not mix with oxidizers. |
| Liquid Waste | "Hazardous Waste: Liquid - Halogenated" | Segregation is vital. Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the fluorinated solute classifies the entire mixture as Halogenated Waste.[1] This dictates high-temperature incineration (1100°C) to ensure C-F bond destruction. |
| Contaminated Sharps | "Bio/Chem Sharps" | Needles used for transfer must be disposed of in rigid sharps containers, never trash.[1] |
Why Segregate? Mixing halogenated compounds with non-halogenated waste streams (like acetone wash) often results in the entire bulk tank being rejected by disposal facilities, or worse, damaging incinerators not equipped for HF scrubbing.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Pentafluorobenzamide derivatives (General Hazard Classification). [Link][1]
-
PubChem. (2023). Compound Summary: 2,3,4,5,6-Pentafluorobenzamide (Structure/Activity Proxy). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
